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molecular formula C10H5F3N2 B8276359 3-Cyano-2-(trifluoromethyl)indole

3-Cyano-2-(trifluoromethyl)indole

Cat. No. B8276359
M. Wt: 210.15 g/mol
InChI Key: CHPGRMBQNKTBLE-UHFFFAOYSA-N
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Patent
US05599832

Procedure details

A solution of 3-cyano-2-(trifluoromethyl)indole (1.05 g, 5.0 mmole) in acetic acid is treated with Br2 (0.6 mL, 6.0 mmole) at room temperature, and stirred until reaction is complete by TLC. The reaction mixture is worked up as described in Example 22 to afford the title product as a white solid after chromatography (silica gel and 4:1 hexanes:ethyl acetate) and crystallization, 0.95 g (65% yield), mp 188°-191.5° C., identified by IR, 1HNMR, 19FNMR and mass spectral analyses.
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][C:4]=1[C:12]([F:15])([F:14])[F:13])#[N:2].[Br:16]Br>C(O)(=O)C>[Br:16][C:9]1[CH:10]=[C:11]2[C:6](=[CH:7][CH:8]=1)[NH:5][C:4]([C:12]([F:15])([F:13])[F:14])=[C:3]2[C:1]#[N:2]

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
C(#N)C1=C(NC2=CC=CC=C12)C(F)(F)F
Name
Quantity
0.6 mL
Type
reactant
Smiles
BrBr
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred until reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=C(NC2=CC1)C(F)(F)F)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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